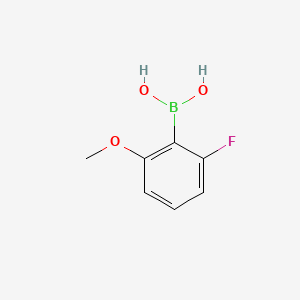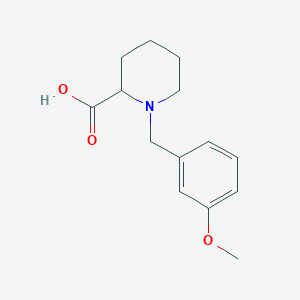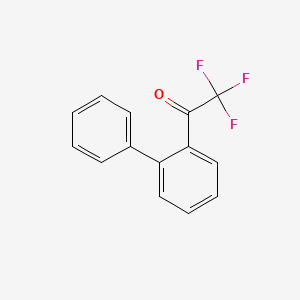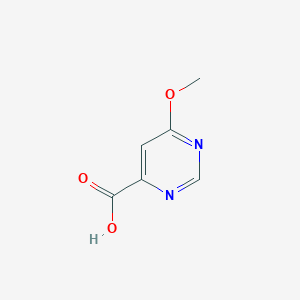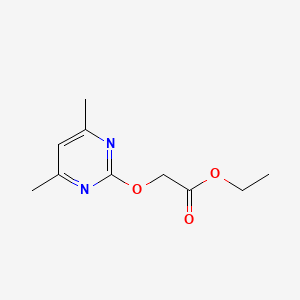
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Overview
Description
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a chemical compound with the molecular formula C10H14N2O3. It has a molecular weight of 210.23 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is 1S/C10H14N2O3/c1-4-15-9(13)5-8-6(2)11-10(14)12-7(8)3/h4-5H2,1-3H3,(H,11,12,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate has a molecular weight of 210.23 g/mol . Its molecular formula is C10H14N2O3 . The compound’s Polar Surface Area (PSA) is 61.31, and its LogP is 1.03530 .Scientific Research Applications
Medicinal Chemistry
The compound Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate has been indicated as a reagent in the synthesis of novel bioactive pyrimidine derivatives. These derivatives have potential medicinal applications due to their bioactivity. The synthesis method reported by Aihua et al., with modifications, shows the process of creating ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, which could be explored for its medicinal properties .
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate are DNA and BSA protein . The compound interacts with these targets, leading to changes in their structure and function.
Mode of Action
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate interacts with its targets through a process known as groove binding . This interaction results in the cleavage of DNA , which can lead to significant changes in the function of the DNA and BSA protein.
Result of Action
The interaction of Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate with DNA and BSA protein leads to the cleavage of DNA . This can result in significant molecular and cellular effects, including changes in gene expression and protein function.
properties
IUPAC Name |
ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTSWTYNJNLSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC(=CC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392220 | |
| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |
CAS RN |
77165-99-2 | |
| Record name | ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzhydryl-2,7-diazaspiro[3.5]nonane](/img/structure/B1307319.png)

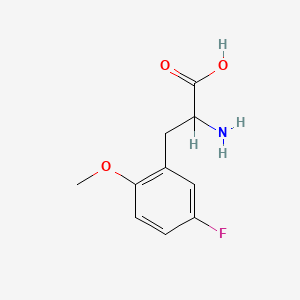

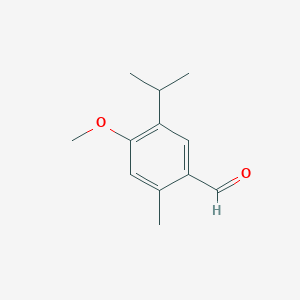

![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)


